molecular formula C15H16O4 B2503746 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate CAS No. 859137-70-5

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate

Cat. No.: B2503746
CAS No.: 859137-70-5
M. Wt: 260.289
InChI Key: XIUJSNTXEPQAQW-PRKJJMSOSA-N
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Description

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a hexa-2,4-dienoate moiety

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an esterification step to yield the final product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate involves its interaction with various molecular targets. The compound’s methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hexa-2,4-dienoate moiety can undergo Michael addition reactions with nucleophiles in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate
  • 2-(3-hydroxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate
  • 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-penta-2,4-dienoate

Uniqueness

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both the methoxyphenyl and hexa-2,4-dienoate groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-3-4-5-9-15(17)19-11-14(16)12-7-6-8-13(10-12)18-2/h3-10H,11H2,1-2H3/b4-3+,9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUJSNTXEPQAQW-PRKJJMSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)OCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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